molecular formula C14H18O3 B7819444 Stiripentol CAS No. 131206-47-8

Stiripentol

Número de catálogo B7819444
Número CAS: 131206-47-8
Peso molecular: 234.29 g/mol
Clave InChI: IBLNKMRFIPWSOY-FNORWQNLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Stiripentol is an antiepileptic agent that is structurally unique from other antiepileptic drugs . It is used with clobazam to treat seizures in patients with Dravet syndrome .


Synthesis Analysis

A one-pot synthesis of Stiripentol has been described where 3,4-dihydroxy benzaldehyde is treated with methylene diiodide using base KOH . This undergoes in situ Knoevenagel condensation with 3,3-dimethyl 2-butanone using Tetrabutylammonium bromide (TBAB) and K2CO3 .


Molecular Structure Analysis

Stiripentol is an aromatic allylic alcohol drug . Its molecular formula is C14H18O3 . The IUPAC name is (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol .


Chemical Reactions Analysis

Stiripentol is a chiral allylic alcohol undergoing development as an antiepileptic drug . It is a derivative of α-ethylene alcohol .


Physical And Chemical Properties Analysis

Stiripentol is a member of benzodioxoles . Its molecular weight is 234.29 g/mol .

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

Stiripentol exhibits significant anticonvulsant properties, particularly effective in the immature brain compared to the mature brain. It acts directly on γ-aminobutyric acid A (GABAA) receptors, with a higher efficacy in receptors containing an α3 subunit, suggesting its higher efficacy in the immature brain (Auvin et al., 2013). Additionally, stiripentol enhances the duration of opening of GABAA-receptor channels, suggesting its anticonvulsive effects of its own (Quilichini et al., 2006).

Protection Against Calcium Oxalate Nephrolithiasis and Ethylene Glycol Poisoning

Stiripentol has shown potential in protecting against calcium oxalate nephrolithiasis and ethylene glycol poisoning. It reduces hepatic oxalate production and urine oxalate excretion, thereby protecting kidneys against calcium oxalate crystal deposits and improving renal function (Le Dudal et al., 2019).

Efficacy in Dravet Syndrome

Stiripentol has been found effective in reducing seizure frequency and severity in Dravet syndrome, particularly when added to clobazam and valproic acid. Its efficacy is supported by a randomised placebo-controlled syndrome-dedicated trial (Chiron et al., 2000) and other clinical studies (Nickels & Wirrell, 2017).

Neuroprotective Action

Stiripentol also possesses neuroprotective action, reducing calcium-mediated neurotoxicity. This property contributes to its effectiveness in managing epilepsy (Nickels & Wirrell, 2017).

Modulation of GABAA Receptors

Stiripentol acts as a positive allosteric modulator of GABAA receptors. Its modulation is subunit-dependent, being most effective at receptors containing an α3 subunit, which may explain its greater efficacy in childhood-onset epilepsies like Dravet syndrome (Fisher, 2011).

Use in Adults with Dravet Syndrome

While there are fewer data on the use of stiripentol in adults with Dravet syndrome, existing studies suggest its effectiveness and tolerability in this population as well (Balestrini & Sisodiya, 2016).

Therapeutic Effects in Ischemia-Reperfusion Injury

Stiripentol has shown therapeutic effects against ischemia-reperfusion injury, focusing on cognitive deficit, neuronal death, astrocyte damage, and blood-brain barrier leakage in the hippocampus (Shin et al., 2022).

Potential in Cancer Treatment

Stiripentol derivatives have been investigated for their potential in improving the anti-tumor efficiency of arsenicals, showing promising pre-clinical application for leukemia and other tumors (Shi et al., 2022).

Mecanismo De Acción

Stiripentol’s anticonvulsant activity is likely due to enhancement of inhibitory, γ-aminobutyric acid (GABA)ergic neurotransmission . It also exhibits diverse effects on the gamma-aminobutyric acid (GABA)-A receptor and novel inhibition of lactate dehydrogenase .

Safety and Hazards

Stiripentol is usually started at a dose of 5-10 mg/kg/day divided into 2 or 3 equal doses and gradually increased up to a maximum dose of 50 mg/kg/day (to a maximum 3000 mg/day) over 2-4 weeks . There is limited information on the safety of stiripentol, but it has not been associated with serum aminotransferase elevations or linked to cases of clinically apparent liver injury .

Direcciones Futuras

The genetic basis of many epilepsies is increasingly understood, giving rise to the possibility of precision treatments tailored to specific genetic etiologies . Stiripentol is a part of this ongoing research and development in the field of precision medicine for genetic epilepsy .

Propiedades

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLNKMRFIPWSOY-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860609
Record name (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which stiripentol exerts its anticonvulsant effect in humans has not been fully elucidated. Possible mechanisms of action include direct effects mediated through the gamma-aminobutyric acid GABAA receptor and indirect effects involving inhibition of cytochrome P450 activity with a resulting increase in blood levels of clobazam and its active metabolite. Stiripentol is a positive allosteric modulator of GABAA receptors in the brain that enhances the opening duration of the channel by binding to a site different than the benzodiazepine binding site. It binds to GABAA receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits. Stiripentol also binds to GABAA receptor-dependent chloride channels via a barbiturate-like mechanism. Stiripentol potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA. Stiripentol is an inhibitor of lactate dehydrogenase (LDH), which is involved in the energy metabolism of neurons and regulation of neuronal excitation. The drug binds to the site separate from the enzyme's lactate and pyruvate binding sites, thereby inhibiting both pyruvate-to-lactate conversion and lactate-to-pyruvate conversion. By inhibiting LDH, stiripentol may induce hyperpolarization, thereby reducing neuronal excitability. LDH inhibitors, including stiripentol, mimic a ketogenic diet, where the energy source in the brain is switched from glucose to mainly ketone bodies. The ketone bodies directly regulate neuronal excitation and seizures via ATP-sensitive potassium channels and vesicular glutamate transporters. Stiripentol is also suggested to exhibit neuroprotective properties, which may reduce injury caused by oxygen-glucose deprivation and glutamate excess.
Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

49763-96-4, 137767-55-6
Record name Stiripentol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stiripentol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STIRIPENTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

73-74
Record name Stiripentol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stiripentol
Reactant of Route 2
Stiripentol
Reactant of Route 3
Stiripentol
Reactant of Route 4
Stiripentol
Reactant of Route 5
Reactant of Route 5
Stiripentol
Reactant of Route 6
Reactant of Route 6
Stiripentol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.